molecular formula C7H6Br2 B156392 3,5-Dibromotoluene CAS No. 1611-92-3

3,5-Dibromotoluene

Cat. No.: B156392
CAS No.: 1611-92-3
M. Wt: 249.93 g/mol
InChI Key: DPKKOVGCHDUSAI-UHFFFAOYSA-N
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Description

3,5-Dibromotoluene, with the chemical formula C7H6Br2, is a halogenated aromatic compound. It appears as a colorless to light yellow liquid with a sweet odor. The basic structure of this compound consists of a toluene molecule with two bromine atoms attached to the 3rd and 5th carbon positions . This compound is sparingly soluble in water and is primarily used in organic synthesis.

Mechanism of Action

Target of Action

3,5-Dibromotoluene is primarily used in the field of organic synthesis . It serves as a building block for the synthesis of various organic compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes.

Mode of Action

The mode of action of this compound involves its incorporation into the desired molecule, allowing for the formation of new chemical bonds and the creation of complex structures . The bromine atoms attached to the toluene molecule can participate in various reactions, leading to the formation of new compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromotoluene can be synthesized through the bromination of toluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction can be carried out at room temperature or under reflux, and the yield of this compound is typically around 50-70% . Another method involves the methylation substitution reaction of p-Toluidine .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale bromination processes with strict control over reaction conditions to ensure high yield and purity. The product can be purified by distillation or recrystallization from a suitable solvent such as ethanol or acetone .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like zinc in acetic acid or catalytic hydrogenation.

Major Products:

    Substitution: Products include various substituted toluenes depending on the nucleophile used.

    Oxidation: Products include 3,5-dibromobenzoic acid.

    Reduction: Products include 3,5-dimethyltoluene.

Comparison with Similar Compounds

  • 2,4-Dibromotoluene
  • 2,6-Dibromotoluene
  • 3,5-Dichlorotoluene
  • 3,5-Diiodotoluene

Comparison: 3,5-Dibromotoluene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 2,4-Dibromotoluene and 2,6-Dibromotoluene, the 3,5-isomer offers distinct steric and electronic properties that make it suitable for specific synthetic applications .

Properties

IUPAC Name

1,3-dibromo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKOVGCHDUSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167064
Record name Benzene, 1,3-dibromo-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-92-3
Record name 3,5-Dibromotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1611-92-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dibromo-5-methyl-
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Record name 1611-92-3
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Record name Benzene, 1,3-dibromo-5-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID80167064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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